molecular formula C22H19Cl3N2O3S B297256 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide

Cat. No. B297256
M. Wt: 497.8 g/mol
InChI Key: VCRCFFWBEDGWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature and is known for its unique chemical structure and properties.

Scientific Research Applications

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide has several potential scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating breast cancer and prostate cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders such as schizophrenia and depression.

Mechanism of Action

The mechanism of action of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide are still being studied. However, studies have shown that this compound can have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide in lab experiments is its unique chemical structure and properties. This compound has been found to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues in the body, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide. One of the primary directions is the further study of its anti-tumor properties and its potential use in cancer treatment. Another direction is the study of its potential therapeutic implications for various neurological disorders such as schizophrenia and depression.
In addition, further studies are needed to determine the potential toxicity of this compound and to identify any potential side effects. This will be important in determining its potential use in clinical settings.
Conclusion:
In conclusion, 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders. While further studies are needed to determine its potential toxicity and side effects, this compound has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide involves several steps. The first step involves the reaction between 2-chlorobenzyl chloride and 4-methylbenzenesulfonamide in the presence of a base to form 2-chlorobenzyl-4-methylbenzenesulfonamide. The second step involves the reaction of 2-chlorobenzyl-4-methylbenzenesulfonamide with 2,4-dichloroacetyl chloride in the presence of a base to form 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide.

properties

Molecular Formula

C22H19Cl3N2O3S

Molecular Weight

497.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H19Cl3N2O3S/c1-15-6-9-18(10-7-15)31(29,30)27(13-16-4-2-3-5-19(16)24)14-22(28)26-21-11-8-17(23)12-20(21)25/h2-12H,13-14H2,1H3,(H,26,28)

InChI Key

VCRCFFWBEDGWDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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